6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile
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Overview
Description
6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 6-chloro-2H-chromene with malononitrile in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile include:
- (4R)-4-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbonitrile
- (4S)-4-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbonitrile
- 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromene-4-carbonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-2,5,7H,3-4H2 |
InChI Key |
PLPYVXJDZSNAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1C#N)C=C(C=C2)Cl |
Origin of Product |
United States |
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